JPL

Parkinson's Disease LRRK2 G2019S Kinase Inhibition

Many LRRK2 tool compounds fail in vivo due to low brain penetration or off-target toxicity, delaying Parkinson's disease research. JH-II-127 is a validated, orally bioavailable, and brain-penetrant LRRK2 inhibitor that directly resolves this bottleneck. - Inhibits WT, G2019S, and A2016T LRRK2 with IC50 values of 6.6, 2.2, and 47.7 nM, with high selectivity over 138 kinases. - Demonstrates robust brain target engagement; inhibits pSer935 LRRK2 in mouse brain at 30 mg/kg oral dose. - Supplied as ≥98% pure solid, ensuring reproducible results for in vitro and in vivo CNS studies.

Molecular Formula C19H20Cl2O2
Molecular Weight 351.3 g/mol
Cat. No. B12372427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJPL
Molecular FormulaC19H20Cl2O2
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C19H20Cl2O2/c20-15-7-9-18(16(21)12-15)23-19-8-6-14(11-17(19)22)10-13-4-2-1-3-5-13/h6-9,11-13,22H,1-5,10H2
InChIKeyAUJNRGORQMIJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JH-II-127 (JPL): Selective Brain-Penetrant LRRK2 Inhibitor


JH-II-127 (also known as JPL) is a synthetic, ATP-competitive small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a serine/threonine kinase whose pathogenic mutations (e.g., G2019S) are the most common genetic cause of Parkinson's disease (PD) [1]. It belongs to the 2-anilino-4-methylamino-5-chloropyrrolopyrimidine chemical class and exhibits low nanomolar potency against both wild-type and mutant LRRK2 . A key feature is its demonstrated oral bioavailability and efficient brain penetration in preclinical models, enabling target engagement in the central nervous system (CNS) .

LRRK2 pathway inhibition study fit
Brain-penetrant tool compound for CNS kinase studies
Kinase selectivity review supports target-specific interpretation

Why JH-II-127 (JPL) Cannot Be Substituted


Generic substitution among LRRK2 inhibitors is not scientifically valid due to critical differences in potency for specific pathogenic mutants, brain penetration efficiency, and off-target kinase selectivity profiles [1]. For instance, the widely used tool compound LRRK2-IN-1 exhibits low brain penetration and known cyto-/genotoxicity, precluding its use in CNS studies, whereas JH-II-127 demonstrates robust brain exposure and target engagement [2]. Furthermore, clinical candidates like DNL201 (GNE-0877) and DNL151 (BIIB122) are often restricted or unavailable for basic research, leaving a gap that a well-characterized chemical probe like JH-II-127 fills with distinct, quantifiable performance metrics [3].

LRRK2-IN-1 has low brain penetration; CNS target engagement may not transfer.

DNL201 / DNL151 are clinical-stage and often unavailable for basic research, leaving a gap.

Off-target kinase profiles differ; RA334 inhibits JNK3, confounding pathway interpretation.

JH-II-127 (JPL) Quantitative Comparison


G2019S Mutant Potency vs. DNL201

JH-II-127 demonstrates a lower IC50 value (2.2 nM) against the most common pathogenic LRRK2 mutant, G2019S, compared to the clinical-stage LRRK2 inhibitor DNL201 (GNE-0877), which has a reported IC50 of 3 nM [1]. This enhanced potency at the biochemical level translates to more efficient target inhibition at lower concentrations in cellular models of mutant LRRK2-driven disease .

G2019S Mutant Potency
Head-to-head
IC50: 2.2 nM vs DNL201 3 nM
Reported biochemical inhibition context; 1.36-fold lower IC50
In vitro recombinant LRRK2 G2019S assay
Parkinson's Disease LRRK2 G2019S Kinase Inhibition

Kinase Selectivity vs. RA334

JH-II-127 was shown to be selective for LRRK2 when screened against a diverse panel of 138 kinases, a key characteristic of a high-quality chemical probe . This contrasts with other LRRK2 tool compounds like RA334, which has been reported to potently inhibit off-targets such as JNK3 (IC50 = 58 nM) [1]. At a concentration of 1 µM, JH-II-127 only inhibited SmMLCK and CHK2 to greater than 90% of control, underscoring its clean selectivity profile .

Kinase Selectivity Profile
Class-level
>90% inhibition of only 2/138 kinases at 1 µM; no JNK3 inhibition
Clean selectivity supports target-specific pathway interpretation
RA334 comparator shows JNK3 IC50 58 nM; selectivity panel conditions may vary
Kinase Selectivity Off-Target Effects Chemical Probe

In Vivo Brain Target Engagement vs. GNE7915

JH-II-127 demonstrates dose-dependent inhibition of LRRK2 Ser935 phosphorylation in the mouse brain following oral administration, confirming CNS target engagement [1]. A direct pharmacodynamic comparison shows that JH-II-127 achieves robust pSer935 inhibition in the brain at a 30 mg/kg oral dose, while a higher 50 mg/kg dose of GNE7915 is required to achieve a comparable effect [2]. This indicates superior brain exposure and target modulation efficiency for JH-II-127.

In Vivo Brain Target Engagement
Head-to-head
Similar pSer935 inhibition at 30 mg/kg (JH-II-127) vs 50 mg/kg (GNE7915) oral dose
Lower dose may support CNS exposure studies; comparable target modulation
C57BL/6 mice, 1h post-dose, Western blot analysis
Pharmacodynamics Brain Penetration In Vivo Target Engagement

JH-II-127 (JPL) Research Applications


Cellular Modeling of G2019S LRRK2 Pathology

Given its superior potency for the G2019S mutant (IC50 = 2.2 nM), JH-II-127 is the preferred tool for dissecting kinase-dependent signaling in patient-derived iPSC-neurons or immortalized cell lines harboring this common PD mutation [1]. Its high selectivity minimizes confounding off-target effects, providing cleaner datasets for target validation and phenotypic screening .

In Vivo CNS LRRK2 Pharmacodynamic Studies

JH-II-127's demonstrated ability to inhibit pSer935 LRRK2 in the mouse brain at a 30 mg/kg oral dose makes it an ideal compound for acute and sub-chronic in vivo studies [1]. Researchers can confidently use JH-II-127 to explore the relationship between central LRRK2 inhibition and behavioral or pathological outcomes in preclinical PD models, a capability not possible with non-brain-penetrant inhibitors like LRRK2-IN-1 .

Kinase Selectivity & Chemical Probe Validation

The extensive selectivity data, showing minimal inhibition of a 138-kinase panel, establishes JH-II-127 as a high-quality chemical probe for the LRRK2 research community [1]. It is suitable for use in proteomic and phosphoproteomic experiments aimed at identifying novel LRRK2 substrates and signaling networks, where off-target kinase activity would otherwise confound results .

Application
Selection Property
Validation Focus
G2019S mutant LRRK2 cell model studies
Mutant-specific inhibition potency
Mutant-driven pathway-response endpoints
CNS target engagement studies
Brain-penetrant tool compound
Brain pSer935 inhibition endpoint review
Kinase selectivity & chemical probe studies
Clean kinase selectivity profile
Off-target kinase panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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